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Abstract

This technical guide outlines the comprehensive structural elucidation of 3-lodo-1,5-dimethyl-
1H-indazole, a substituted indazole of interest in medicinal chemistry and synthetic organic
chemistry. Due to the limited availability of direct experimental data for this specific molecule in
public databases, this document provides a detailed framework for its characterization. This
includes a summary of its known properties, predicted spectroscopic data based on analogous
compounds, and detailed experimental protocols for key analytical techniques essential for its
structural confirmation. The guide is intended to serve as a practical resource for researchers
involved in the synthesis and characterization of novel indazole derivatives.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core
scaffold of numerous pharmacologically active agents. Their diverse biological activities,
including anti-inflammatory, anti-cancer, and anti-viral properties, have made them a focal point
in drug discovery and development. The precise structural determination of these molecules is
paramount for understanding their structure-activity relationships (SAR) and ensuring their
purity and identity.

3-lodo-1,5-dimethyl-1H-indazole (CAS No. 1015846-43-1) is a halogenated and methylated
indazole derivative. The presence of an iodine atom at the 3-position provides a valuable
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handle for further synthetic transformations, such as cross-coupling reactions, making it a
versatile building block in organic synthesis. This guide details the analytical methodologies
required to unequivocally confirm its chemical structure.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-lodo-1,5-dimethyl-1H-
indazole is presented in Table 1.

Property Value Source
Molecular Formula CoHolN2 CymitQuimica[1]
Molecular Weight 272.09 g/mol CymitQuimica[1]
CAS Number 1015846-43-1 CymitQuimica[1]
Predicted Boiling Point 334.6 £22.0°C ChemicalBook
Predicted Density 1.79 £ 0.1 g/cm3 ChemicalBook
Predicted pKa 0.12 £0.50 ChemicalBook

Spectroscopic Data (Predicted)

While direct experimental spectra for 3-lodo-1,5-dimethyl-1H-indazole are not readily
available, the following tables present predicted *H and 3C NMR chemical shifts and a
plausible mass spectrometry fragmentation pattern based on the analysis of structurally related
iodo-indazoles and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen and carbon atoms.

Table 2: Predicted 'H NMR Data for 3-lodo-1,5-dimethyl-1H-indazole (in CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75-7.6 d 1H H-7
~7.2-7.3 d 1H H-4
~7.0-7.1 S 1H H-6
~4.0-4.1 S 3H N-CHs
~2.4-25 S 3H C5-CHs

Table 3: Predicted 3C NMR Data for 3-lodo-1,5-dimethyl-1H-indazole (in CDCIs, 100 MHz)

Chemical Shift (6, ppm) Assignment
~140 - 142 C-7a

~135- 137 C-5

~128 - 130 C-3a
~125-127 C-6

~120 - 122 C-4

~108 - 110 C-7

~90 - 92 c-3

~35 - 37 N-CHs
~21-23 C5-CHs

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-lodo-1,5-dimethyl-1H-indazole
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miz Proposed Fragment
272 [M]* (Molecular lon)
145 M- 1]+

130 [M -1 - CHs]*

117 [CsH7N]*

Experimental Protocols

The following are detailed protocols for the key experiments required for the structural

elucidation of 3-lodo-1,5-dimethyl-1H-indazole.

Synthesis of 3-lodo-1,5-dimethyl-1H-indazole

A plausible synthetic route involves the N-methylation of 5-methyl-1H-indazole followed by

iodin

ation at the C3 position.

o Step 1. N-methylation of 5-methyl-1H-indazole

To a solution of 5-methyl-1H-indazole (1.0 eq) in a suitable solvent such as N,N-
dimethylformamide (DMF), add a base like potassium carbonate (K2COs, 2.0 eq).

Stir the mixture at room temperature for 30 minutes.
Add methyl iodide (CHsl, 1.2 eq) dropwise to the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin
Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water and extract with an organic
solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2S0Oa), and
concentrate under reduced pressure.
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o Purify the crude product by column chromatography on silica gel to obtain 1,5-dimethyl-
1H-indazole.

e Step 2: lodination of 1,5-dimethyl-1H-indazole
o Dissolve 1,5-dimethyl-1H-indazole (1.0 eq) in a suitable solvent like DMF.
o Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.
o Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

o After completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate (Na2S203).

o Extract the product with an organic solvent, wash with brine, dry over Na2SQOa, and
concentrate.

o Purify the crude product by column chromatography to yield 3-lodo-1,5-dimethyl-1H-
indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds) in a standard 5 mm NMR
tube.

e 1H NMR Spectroscopy:

o

Acquire a *H NMR spectrum on a 400 MHz or higher field spectrometer.

[¢]

Set the spectral width to cover the range of -2 to 12 ppm.

[¢]

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

[e]

Process the data with appropriate apodization and Fourier transformation.

o

Reference the spectrum to the residual solvent peak (CDCls: & 7.26 ppm; DMSO-ds: d
2.50 ppm).
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e 13C NMR Spectroscopy:
o Acquire a proton-decoupled 13C NMR spectrum on the same instrument.
o Set the spectral width to cover the range of 0 to 200 ppm.

o Acquire a sufficient number of scans for adequate signal-to-noise (this may require several

hours).

o Reference the spectrum to the solvent peak (CDCls: d 77.16 ppm; DMSO-ds: & 39.52
ppm).

» 2D NMR (COSY, HSQC, HMBC):

o Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) to establish proton-proton and proton-carbon correlations, which are crucial
for unambiguous assignment of all signals.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e Analysis:
o Use an Electron Impact (El) or Electrospray lonization (ESI) mass spectrometer.

o For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph. This
will provide information on the molecular ion and characteristic fragmentation patterns.

o For ESI-MS, infuse the sample solution directly into the ion source. This is a softer
ionization technique that will primarily show the protonated molecule [M+H]*, confirming

the molecular weight.

o Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass and

confirm the elemental composition.
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X-ray Crystallography

o Crystal Growth: Grow single crystals of 3-lodo-1,5-dimethyl-1H-indazole suitable for X-ray
diffraction. This can be achieved by slow evaporation of a saturated solution of the
compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

» Data Collection:
o Mount a suitable crystal on a goniometer head.

o Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable
X-ray source (e.g., Mo Ka or Cu Ka radiation) and a detector.

e Structure Solution and Refinement:
o Process the collected data to obtain a set of structure factors.
o Solve the crystal structure using direct methods or Patterson methods.

o Refine the structural model against the experimental data to obtain the final atomic
coordinates, bond lengths, bond angles, and other crystallographic parameters. This will
provide the definitive three-dimensional structure of the molecule.

Visualizations
Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 3-lodo-
1,5-dimethyl-1H-indazole.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1497000?utm_src=pdf-body
https://www.benchchem.com/product/b1497000?utm_src=pdf-body
https://www.benchchem.com/product/b1497000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

Synthesis of 3-lodo-1,5-dimethyl-1H-indazole

Purification (Column Chromatography)

sraphic Analysis

Spectroscopic & Crystallo

Y Y

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (EI/ESI, HRMS) X-ray Crystallography

Structure Cpnfirmation

P> Data Analysis & Interpretation [«

Final Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and structural elucidation of 3-lodo-1,5-dimethyl-
1H-indazole.

Key Spectroscopic Correlations

This diagram illustrates the key correlations expected in 2D NMR experiments that would
confirm the structure.
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Caption: Key expected COSY and HMBC correlations for 3-lodo-1,5-dimethyl-1H-indazole.
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Conclusion

The structural elucidation of 3-lodo-1,5-dimethyl-1H-indazole relies on a synergistic
application of modern analytical techniques. While direct experimental data is currently scarce
in the literature, this guide provides a robust framework for its synthesis and comprehensive
characterization. The predicted spectroscopic data, based on analogous structures, offers a
reliable reference for researchers. The detailed experimental protocols for synthesis, NMR
spectroscopy, mass spectrometry, and X-ray crystallography will enable the unambiguous
confirmation of its structure. This foundational knowledge is critical for its application in
medicinal chemistry and as a versatile intermediate in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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